4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with a unique structure that includes a butoxy group, a methylphenyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazine derivatives with different substituents, such as:
- 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Ethoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
Uniqueness
4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific butoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Butoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with potential biological activities. Its unique structure, featuring a butoxy group and a dihydropyridazine ring, suggests various applications in medicinal chemistry and biological research. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Details |
---|---|
IUPAC Name | 4-butoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid |
Molecular Formula | C16H18N2O4 |
Molecular Weight | 302.32 g/mol |
CAS Number | 1707392-22-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Oxidation : Converts the ketone group to more reactive forms.
- Reduction : Can transform the ketone into alcohols.
- Substitution Reactions : Introduces different functional groups through nucleophilic attack.
These reactions are often optimized for yield and purity in industrial applications, utilizing controlled temperature and pressure conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of dihydropyridazine compounds can inhibit tumor growth. The mechanism likely involves the modulation of cell signaling pathways associated with proliferation and apoptosis. For instance, similar compounds have been identified as histone deacetylase inhibitors, which play a role in cancer cell regulation .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may interact with inflammatory pathways by inhibiting specific enzymes or cytokines involved in the inflammatory response. Research indicates that related compounds exhibit significant inhibition of pro-inflammatory mediators .
Antioxidant Activity
Antioxidant properties have been noted in related chemical structures. The ability to scavenge free radicals could contribute to protective effects against oxidative stress-related diseases . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It could influence pathways related to cell growth and apoptosis.
- Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), reducing cellular damage.
Comparative Analysis
When compared to similar compounds like 4-methoxy and 4-ethoxy derivatives, 4-butoxy exhibits unique properties due to its butoxy substituent, which may enhance its solubility and biological interactions .
Compound | Biological Activity | Unique Feature |
---|---|---|
4-butoxy derivative | Anticancer, anti-inflammatory | Butoxy group enhances solubility |
4-methoxy derivative | Moderate anticancer activity | Methoxy group |
4-ethoxy derivative | Lower bioactivity compared to butoxy | Ethoxy group |
Case Studies
Recent studies have highlighted the effectiveness of similar dihydropyridazine compounds in preclinical models:
- Study on Anticancer Effects : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Inflammation Model : In animal models of inflammation, treatment with related dihydropyridazines resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
IUPAC Name |
4-butoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-4-9-22-13-10-14(19)18(17-15(13)16(20)21)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDUEONOXZXSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144117 | |
Record name | 3-Pyridazinecarboxylic acid, 4-butoxy-1,6-dihydro-1-(4-methylphenyl)-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707392-22-0 | |
Record name | 3-Pyridazinecarboxylic acid, 4-butoxy-1,6-dihydro-1-(4-methylphenyl)-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707392-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinecarboxylic acid, 4-butoxy-1,6-dihydro-1-(4-methylphenyl)-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.